3,4-Dichloroquinoline
Overview
Description
4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .
Molecular Structure Analysis
The molecular formula of 4,7-Dichloroquinoline is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring of 4,7-Dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .Scientific Research Applications
Synthesis and Antioxidant Properties
- 3,4-Dichloroquinoline has been utilized in the synthesis of novel quinoline-chalcogenium compounds. In a study by Savegnago et al. (2013), 4-arylchalcogenyl-7-chloroquinolines, synthesized from 4,7-dichloroquinoline, demonstrated potent antioxidant effects in vitro, highlighting their potential in antioxidant therapy (Savegnago et al., 2013).
Anticancer Applications
- 3,4-Dichloroquinoline derivatives, particularly chloroquine (CQ) and hydroxychloroquine (HCQ), have shown promise in cancer therapy. According to Verbaanderd et al. (2017), these compounds can sensitize tumor cells to various drugs, potentiating their therapeutic activity in cancer treatment (Verbaanderd et al., 2017). Maycotte et al. (2012) also noted that chloroquine can enhance the efficacy of chemotherapy in breast cancer cells, independent of autophagy inhibition (Maycotte et al., 2012).
Antibacterial Applications
- The use of 3,4-dichloroquinoline in the development of antibacterial agents has been explored. Balaji et al. (2013) synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives from 2,4-dichloroquinolines, demonstrating moderate antibacterial activity against various bacterial strains (Balaji et al., 2013).
Synthesis of Novel Compounds
- The reactivity of 3,4-dichloroquinoline has been utilized in the synthesis of various novel compounds. For instance, Lee et al. (2006) reported the synthesis of 2,4-dichloroquinolines from 2-ethynylanilines using diphosgene in acetonitrile, demonstrating the compound's versatility in chemical synthesis (Lee et al., 2006).
Computational Studies in Disease Treatment
- Vaidya and Vyas (2020) conducted computational studies on hydroxychloroquine and chloroquine metabolites, suggesting their potential use in treating COVID-19. These studies emphasize the role of 3,4-dichloroquinoline derivatives in addressing contemporary health challenges (Vaidya & Vyas, 2020).
Safety And Hazards
The safety data sheet for 3,4-Dichloroquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers A paper titled “Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases” discusses the synthesis of a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Another paper titled “A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine” discusses the late-stage modification of drug molecules as a fast method to introduce diversity into the already biologically active scaffold .
properties
IUPAC Name |
3,4-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZWVUXDITWYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485175 | |
Record name | 3,4-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroquinoline | |
CAS RN |
25836-11-7 | |
Record name | 3,4-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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